molecular formula C11H12ClNO4 B7628321 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid

3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid

Cat. No. B7628321
M. Wt: 257.67 g/mol
InChI Key: TVFXZWCZAZAVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid, also known as CMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMOP is a synthetic derivative of the natural compound, kainic acid, which is found in seaweed and has been shown to have neuroactive properties. In

Scientific Research Applications

3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy and chronic pain. Studies have demonstrated that 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has anticonvulsant properties and can reduce the severity and frequency of seizures in animal models. Additionally, 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has been shown to have analgesic properties, reducing pain in animal models of neuropathic pain.

Mechanism of Action

The exact mechanism of action of 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid is not fully understood, but it is believed to act as a selective agonist of the kainate subtype of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and the activation of kainate receptors can lead to neuronal excitation and synaptic plasticity.
Biochemical and Physiological Effects:
In addition to its anticonvulsant and analgesic properties, 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has been shown to have other biochemical and physiological effects. Studies have demonstrated that 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid can increase the release of dopamine and serotonin in the brain, suggesting that it may have potential applications in the treatment of depression and other mood disorders. Additionally, 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid has been shown to have antioxidant properties, reducing oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid in lab experiments is its selectivity for kainate receptors, which allows for more precise manipulation of neuronal activity. However, one limitation of using 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid is its potential toxicity, as it has been shown to cause neuronal damage at high concentrations.

Future Directions

There are several potential future directions for research on 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid. One area of interest is the development of more selective agonists for kainate receptors, which could have therapeutic applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid and its potential applications in the treatment of mood disorders and oxidative stress-related diseases.

Synthesis Methods

The synthesis of 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid involves a multi-step process that begins with the reaction of 5-chloro-2-methoxyaniline with 2-bromo-2-methylpropionyl chloride to form 3-(5-chloro-2-methoxyanilino)-2-methylpropanoic acid. This intermediate is then converted to 3-(5-Chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid through a series of reactions involving the use of sodium hydride and acetic anhydride.

properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-2-methyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-6(11(15)16)10(14)13-8-5-7(12)3-4-9(8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFXZWCZAZAVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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